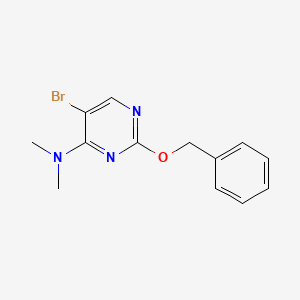

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

Vue d'ensemble

Description

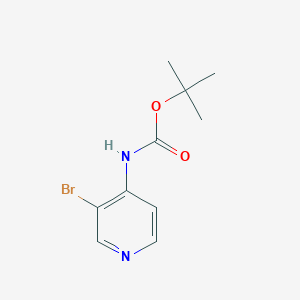

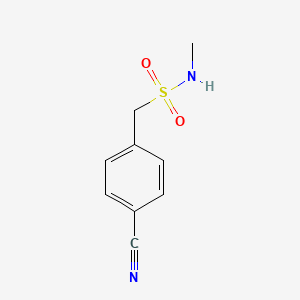

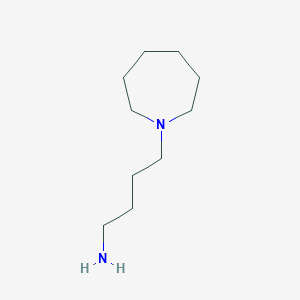

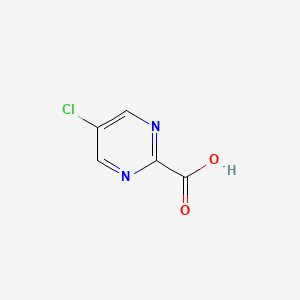

The compound "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" is a chemical entity that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The benzyloxy group attached to the pyrimidine ring suggests that the compound may have been modified for specific chemical or pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to pyrimidines, involves the formation of the pyrimidine ring followed by functionalization at specific positions on the ring . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two different ring systems, indicating that a similar approach could be used for the synthesis of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" . The benzylation step, as seen in the synthesis of related compounds, is typically performed using benzyl halides in the presence of a base .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction . The presence of substituents on the pyrimidine ring, such as the benzyloxy group, can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, which can affect the stability and reactivity of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, where the halogen atom (such as bromine in the 5-position) can be replaced by other nucleophiles . The presence of the dimethylamino group at the 4-position could also participate in reactions, potentially serving as a leaving group or being involved in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" would be influenced by its functional groups. The benzyloxy group is likely to increase the hydrophobic character of the compound, while the bromine atom could make it more reactive in certain chemical transformations. The dimethylamino group might confer basic properties to the molecule. The melting point, solubility, and stability of the compound would be determined by the intermolecular interactions in the solid state, as well as by the electronic distribution within the molecule, which can be studied through DFT calculations .

Applications De Recherche Scientifique

1. Synthesis of Benzyl Ethers and Esters

- Summary of Application: The compound 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters . This compound is similar to “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine” and might have similar applications.

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) is important for the success of the reaction .

- Results or Outcomes: The use of 2-Benzyloxy-1-methylpyridinium triflate has been demonstrated to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

2. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This reaction is similar to the potential reactions of “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.

- Methods of Application: The reaction involves the use of strong base with 2-(2-benzyloxy)aryloxazolines . The outcome of the reaction depends on the distance between the two groups in the starting compound .

- Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

3. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Summary of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterized for the first time) with butyllithium has been examined . This reaction is similar to the potential reactions of “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.

- Methods of Application: The reaction involves the use of strong base with 2-(2-benzyloxy)aryloxazolines . The outcome of the reaction depends on the distance between the two groups in the starting compound .

- Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

4. Benzylic Oxidations and Reductions

- Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially be relevant to “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.

- Methods of Application: This involves reactions of benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .

- Results or Outcomes: The susceptibility of alkyl side-chains to oxidative reactions is supported by these observations .

5. Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Summary of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined . This reaction is similar to the potential reactions of “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.

- Methods of Application: The reaction involves the use of strong base with 2-(2-benzyloxy)aryloxazolines . The outcome of the reaction depends on the distance between the two groups in the starting compound .

- Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

6. Benzylic Oxidations and Reductions

- Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially be relevant to “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.

- Methods of Application: This involves reactions of benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .

- Results or Outcomes: The susceptibility of alkyl side-chains to oxidative reactions is supported by these observations .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSSPYYQITUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444158 | |

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

CAS RN |

205672-18-0 | |

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)